molecular formula C24H25N5O2 B6580812 1-(2-methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1111262-32-8

1-(2-methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No. B6580812
CAS RN: 1111262-32-8
M. Wt: 415.5 g/mol
InChI Key: YJIBDTWRDGKAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine, or 1-MMPP, is an important organic compound used in a variety of scientific research applications. It is a member of the piperazine family, a group of compounds which have been studied extensively in recent years due to their potential applications in medicine and biochemistry.

Scientific Research Applications

1-MMPP has been studied extensively in recent years due to its potential applications in medicine and biochemistry. It has been used in a variety of research applications, including the study of enzyme inhibition and the synthesis of biologically active molecules, such as antibiotics and anti-cancer agents. In addition, 1-MMPP has been used in the study of enzyme-linked immunosorbent assays and the development of novel drugs.

Mechanism of Action

The mechanism of action of 1-MMPP is not fully understood. It is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 and cyclooxygenase-2. In addition, 1-MMPP has been shown to bind to various receptors, including the serotonin 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects
1-MMPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-MMPP has anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, 1-MMPP has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

1-MMPP has several advantages for use in laboratory experiments. It is relatively stable, easy to synthesize, and can be stored for long periods of time without significant degradation. In addition, 1-MMPP is relatively inexpensive and can be synthesized in large quantities. The main limitation of 1-MMPP is its low solubility in aqueous solutions, which can make it difficult to use in some laboratory experiments.

Future Directions

1-MMPP has many potential future directions for research. These include further study of its mechanism of action, its potential applications in medicine and biochemistry, and its ability to modulate the activity of various neurotransmitters. In addition, 1-MMPP could be studied for its potential to be used as an anti-inflammatory agent, an anti-cancer agent, or a novel drug. Finally, 1-MMPP could be investigated for its potential use in the development of new enzyme-linked immunosorbent assays.

Synthesis Methods

1-MMPP is synthesized through a three-step process. The first step involves the reaction of 4-methoxyphenylpyrazole with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction yields a palladium complex, which is then treated with a base to form a 1,2-dihydropyridine derivative. Finally, the dihydropyridine is reacted with 2-methoxybenzaldehyde to yield 1-MMPP.

properties

IUPAC Name

2-(4-methoxyphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-30-19-9-7-18(8-10-19)20-17-22-24(25-11-12-29(22)26-20)28-15-13-27(14-16-28)21-5-3-4-6-23(21)31-2/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIBDTWRDGKAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]piperazine

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